molecular formula C9H12O3 B2394578 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid CAS No. 1934399-31-1

2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

Cat. No. B2394578
CAS RN: 1934399-31-1
M. Wt: 168.192
InChI Key: MDFLTXJOTRVNMR-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a chemical compound with the CAS Number: 1934399-31-1 . It has a molecular weight of 168.19 . The IUPAC name for this compound is 2-(prop-2-yn-1-yl)tetrahydro-2H-pyran-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is 1S/C9H12O3/c1-2-5-9(8(10)11)6-3-4-7-12-9/h1H,3-7H2,(H,10,11) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid is a powder at room temperature .

Scientific Research Applications

Visible-Light-Induced Oxidative Formylation

Application: The compound can be used as a substrate in visible-light-induced oxidative formylation reactions. Specifically, it reacts with N-alkyl-N-(prop-2-yn-1-yl)anilines under mild conditions, yielding the corresponding formamides in good yields . This application is valuable for synthetic chemists aiming to functionalize aromatic compounds.

Synthon in Sonogashira Cross-Coupling Reactions

Application: Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, a derivative of our compound, serves as a useful synthon in Sonogashira cross-coupling reactions. Researchers can prepare this synthon by N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis . Sonogashira reactions are essential for constructing carbon-carbon bonds in organic synthesis.

Alkyne and Carboxylic Acid Building Blocks

Application: As an alkyne-containing compound, it can serve as a building block for the synthesis of more complex molecules. Researchers can exploit its alkyne functionality for click chemistry, bioconjugation, and other chemical transformations. Additionally, the carboxylic acid group allows for further derivatization .

Chemical Biology and Bioorthogonal Labeling

Application: Bioorthogonal reactions are crucial for studying biological processes. Researchers can use this compound as a bioorthogonal handle by incorporating it into biomolecules (e.g., proteins, nucleic acids). The alkyne group allows selective labeling with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-prop-2-ynyloxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-5-9(8(10)11)6-3-4-7-12-9/h1H,3-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFLTXJOTRVNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid

CAS RN

1934399-31-1
Record name 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid
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